N-(2-oxothiolan-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Description
N-(2-oxothiolan-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a structurally complex molecule featuring three distinct moieties:
- Thiophene-2-carbonyl: A sulfur-containing aromatic heterocycle (thiophene) substituted with a ketone group at the 2-position.
- 2-oxothiolan-3-yl: A five-membered sulfur-containing ring (thiolane) with a ketone at the 2-position, contributing to polar interactions and conformational rigidity.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c16-11(14-9-3-5-20-13(9)18)8-6-15(7-8)12(17)10-2-1-4-19-10/h1-2,4,8-9H,3,5-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNSYHJGFXROBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2CN(C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-oxothiolan-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is an organic compound characterized by its unique structural features, which include a thiophene ring and an azetidine moiety. This compound is part of a class of heterocyclic compounds that exhibit significant biological activities due to their diverse functional groups. The presence of the thiophene ring, known for its electron-rich properties, enhances the compound's potential for various biological interactions.
Structural Characteristics
The compound can be described by the following structural formula:
This structure includes:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Thiophene ring : A five-membered ring containing sulfur, contributing to the compound's electron density.
- Oxothiolan moiety : A sulfur-containing cyclic structure that may influence biological activity.
Biological Activities
Research indicates that compounds containing thiophene and azetidine frameworks exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell function.
- Antifungal Properties : Similar compounds have shown promise in inhibiting fungal growth, suggesting potential applications in treating fungal infections.
- Anticancer Effects : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound could interact with key enzymes involved in metabolic pathways, altering their activity and affecting cellular processes.
- Cell Signaling Modulation : By influencing signaling pathways, it may affect gene expression and cellular responses to stimuli.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| 1-(Thiophene-2-carbonyl)azetidine | Contains thiophene and azetidine | Antimicrobial | Lacks the oxothiolan moiety |
| N-(4-methylphenyl)-thiophene carboxamide | Thiophene with a phenyl substituent | Antifungal | Different substituents affect activity |
| 4-thiazolidinone derivatives | Similar heterocyclic framework | Antidiabetic | Different heteroatoms influence properties |
This table illustrates how variations in substituents and functional groups can significantly affect biological activity and chemical properties.
Case Studies and Research Findings
Several studies have focused on the biological effects of compounds similar to N-(2-oxothiolan-3-y)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide. For instance:
- Study on Antimicrobial Activity : A study published in 2023 evaluated the antimicrobial efficacy of thiophene-based compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the azetidine core enhanced antibacterial potency.
- Anticancer Research : Another investigation explored the effects of azetidine derivatives on cancer cell lines. The findings suggested that compounds with electron-rich thiophene rings exhibited higher cytotoxicity compared to those lacking this feature.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of N-(2-oxothiolan-3-y)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is crucial for its development as a therapeutic agent. Key aspects include:
- Absorption and Distribution : Studies indicate that similar compounds are well absorbed when administered orally, with distribution largely influenced by lipophilicity.
- Metabolism : The metabolic pathways are likely mediated by cytochrome P450 enzymes, which could lead to various metabolites affecting efficacy and safety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features can be contextualized by comparing it to analogs reported in recent literature. Below is a detailed analysis:
Azetidine vs. Other Nitrogen-Containing Rings
Azetidine’s four-membered ring contrasts with larger heterocycles like pyrrolidine (5-membered) or piperidine (6-membered). Key differences include:
- Solubility: Azetidine’s polarity may improve aqueous solubility relative to non-polar aromatic rings.
Example : In , hydrazide derivatives like 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) use thiophene carboxamide groups but lack azetidine, relying instead on linear alkyl chains .
Thiophene-2-carbonyl vs. Other Aromatic Carbonyl Groups
The thiophene-2-carbonyl group distinguishes the compound from furan or benzene-based analogs:
- Electronic Effects: Sulfur’s lower electronegativity (vs.
- Synthetic Accessibility : Thiophene derivatives, such as those in , are synthesized via hydrazine-mediated coupling or ester-to-hydrazide conversions (e.g., N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b)) .
2-Oxothiolan vs. Thiazolidine Derivatives
The 2-oxothiolan group shares structural similarities with thiazolidine (a 5-membered ring with sulfur and nitrogen). highlights N-(3-nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide, where the thiazolidine core is associated with bioactivity . Key contrasts:
- Oxygen vs. Nitrogen : The ketone in 2-oxothiolan may reduce basicity compared to thiazolidine’s amine, affecting protonation states under physiological conditions.
- Conformational Flexibility : The absence of nitrogen in the thiolan ring may limit hydrogen-bonding interactions.
Spectroscopic Characterization
- Mass Spectrometry : emphasizes the nitrogen rule for predicting molecular ion fragmentation, applicable to the target compound’s nitrogen-rich structure .
- Molecular Modeling : Software like Chem3D Pro (used in ) could model the target’s atomic charges, predicting reactivity at the azetidine or thiophene carbonyl sites .
Data Tables
Table 2: Electronic and Bioactivity Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
